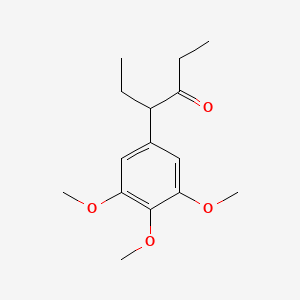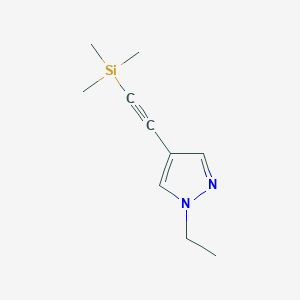
2-(4,5-Dichloro-6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid is a chemical compound known for its unique structural properties and diverse applications. It is a derivative of xanthene and benzoic acid, characterized by the presence of chlorine atoms and hydroxyl groups. This compound is often used in various scientific research fields due to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid typically involves the reaction of 4,5-dichlorophthalic anhydride with resorcinol under acidic conditions. The reaction proceeds through a condensation mechanism, forming the xanthene core. The final product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form hydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid is widely used in scientific research due to its fluorescent properties. It is employed in:
Chemistry: As a fluorescent dye and pH indicator.
Biology: In fluorescence microscopy and flow cytometry for cell imaging.
Medicine: As a diagnostic tool in imaging techniques.
Industry: In the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, it emits fluorescence, which can be detected and measured. This property is utilized in various imaging and diagnostic techniques. The molecular targets include cellular components that interact with the fluorescent dye, allowing for visualization and analysis .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- Hydroxyphenyl fluorescein
Uniqueness
2-(4,5-dichloro-6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid is unique due to the presence of chlorine atoms at specific positions, which enhances its reactivity and fluorescent properties compared to other similar compounds .
Properties
CAS No. |
81-87-8 |
|---|---|
Molecular Formula |
C20H10Cl2O5 |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
2-(4,5-dichloro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H10Cl2O5/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16/h1-8,23H,(H,25,26) |
InChI Key |
QZJUUWVEZFULLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Cl)O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)




![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)

![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)


